molecular formula C17H18N2O3S B5518114 ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B5518114
M. Wt: 330.4 g/mol
InChI Key: ARCXEUQOHDTRGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into its acetylated and propionylated derivatives. These derivatives are then treated with hydrazine hydrate to yield amino-tetrahydropyrimidinones, which upon reaction with aromatic aldehydes produce Schiff bases. This process has been characterized by spectral analysis and evaluated for biological activities, including antimicrobial and anti-inflammatory properties (Narayana et al., 2006).

Molecular Structure Analysis

The molecular structure of derivatives related to the compound of interest has been elucidated through reactions leading to the formation of compounds with defined configurations and substitutions. These structures have been determined by X-ray analysis, showcasing the complexity and versatility of this chemical scaffold (Shipilovskikh et al., 2014).

Chemical Reactions and Properties

Various chemical reactions have been explored to understand the compound's reactivity and the synthesis of novel heterocyclic compounds with potential hypnotic activity. These include reactions with nucleophiles leading to benzothienopyrimidine derivatives and the formation of tricyclic and tetracyclic systems (Ghorab et al., 1995).

Physical Properties Analysis

The physical properties, such as crystal structure and conformation of related compounds, have been studied extensively. These analyses contribute to a deeper understanding of the compound's behavior in different physical contexts, aiding in the prediction and optimization of its chemical and pharmacological applications (Sambyal et al., 2011).

Chemical Properties Analysis

The chemical properties of ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and its derivatives have been explored through various synthetic routes. These studies shed light on the compound's reactivity, stability, and potential for further modification, paving the way for its application in diverse chemical and pharmacological fields (Mohareb et al., 2000).

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Organic Compounds : Compounds related to ethyl 2-(isonicotinoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been synthesized and explored for their potential biological activities. For instance, the synthesis of 3-Amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported, which were further treated with aromatic aldehydes to obtain Schiff bases. These compounds were characterized by spectral analysis and screened for antibacterial, antifungal, and anti-inflammatory activities, with some showing promising results (Narayana et al., 2006).

  • Antimicrobial and Anti-inflammatory Properties : Schiff bases derived from the related compounds have been evaluated for their antimicrobial and anti-inflammatory properties, highlighting the potential of these compounds in medicinal chemistry and drug design applications. The screening included both antibacterial and antifungal activities, along with the assessment of anti-inflammatory effects, underscoring the versatility of these chemical structures in therapeutic applications (Narayana et al., 2006).

Chemical Reactivity and Structural Analysis

  • Chemical Reactivity and Cyclization Reactions : The reactivity of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines has been studied, leading to the formation of novel compounds through cyclization reactions. These reactions have been crucial in expanding the chemical space of benzothiophene derivatives, providing insights into the structural and functional versatility of these compounds (Shipilovskikh et al., 2014).

  • Structural Determination and X-ray Analysis : The structural elucidation of the products formed from the reactions of related compounds has been accomplished through techniques such as X-ray analysis. This not only confirms the molecular structure of the synthesized compounds but also aids in the understanding of their chemical behavior and potential interactions in biological systems (Shipilovskikh et al., 2014).

properties

IUPAC Name

ethyl 2-(pyridine-4-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-17(21)14-12-5-3-4-6-13(12)23-16(14)19-15(20)11-7-9-18-10-8-11/h7-10H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCXEUQOHDTRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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